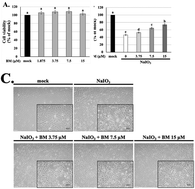The protective effects of beta-mangostin against sodium iodate-induced retinal ROS-mediated apoptosis through MEK/ERK and p53 signaling pathways†
Food & Function Pub Date: 2023-11-22 DOI: 10.1039/D3FO03568A
Abstract
Previous studies have indicated that NaIO3 induces intracellular reactive oxygen species (ROS) production and has been used as a model for age-related macular degeneration (AMD) due to the selective retinal pigment epithelium (RPE) cell damage it induces. Beta-mangostin (BM) is a xanthone-type natural compound isolated from Cratoxylum arborescens. The influence of BM on NaIO3-induced oxidative stress damage in ARPE-19 cells has not yet been elucidated. In this study, we investigated how BM protects ARPE-19 cells from NaIO3-induced ROS-mediated apoptosis. Our results revealed that BM notably improved cell viability and prevented ARPE-19 cell mitochondrial dysfunction mediated-apoptosis induced by NaIO3; it was mediated by significantly reduced NaIO3-upregulated ROS, cellular H2O2 production and improved downregulated glutathione and catalase activities. Furthermore, we found that BM could suppress the expression of Bax, cleaved PARP, and cleaved caspase-3 by decreasing phosphorylation of MEK/ERK and p53 expression in NaIO3-induced ARPE-19 cells. At the same time, we also used MEK inhibitors (PD98059) to confirm the above phenomenon. Moreover, our animal experiments revealed that BM prevented NaIO3 from causing retinal deformation; it led to thicker outer and inner nuclear layers and downregulated cleaved caspase-3 expression compared to the group receiving NaIO3 only. Collectively, these results suggest that BM can protect the RPE and retina from NaIO3-induced apoptosis through ROS-mediated mitochondrial dysfunction involving the MEK/ERK and p53 signaling pathways.


Recommended Literature
- [1] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [2] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [3] Chemical route derived bismuth ferrite thin films and nanomaterials
- [4] Contents and Highlights in Chemical Science
- [5] A floating top-electrode electrowetting-on-dielectric system†
- [6] New PCBM/carbon based electron transport layer for perovskite solar cells
- [7] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [8] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [9] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [10] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy

Journal Name:Food & Function
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 14919-36-9
-
CAS no.: 128221-48-7
-
CAS no.: 1718-53-2









